2,4'-Difluorobenzophenone
Overview
Description
2,4'-Difluorobenzophenone is a fluorinated benzophenone derivative. While the provided papers do not directly discuss 2,4'-Difluorobenzophenone, they do provide insights into the properties and synthesis of related fluorinated aromatic compounds, which can be extrapolated to understand the characteristics of 2,4'-Difluorobenzophenone.
Synthesis Analysis
The synthesis of fluorinated benzophenones and related compounds often involves nucleophilic aromatic substitution reactions, as demonstrated in the synthesis of 2,6-difluoro-2'-sulfobenzophenone . Similarly, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involved the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods suggest that the synthesis of 2,4'-Difluorobenzophenone could also be achieved through similar pathways, possibly involving the direct fluorination of the corresponding benzophenone or through a halogen substitution method.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be complex, as seen in the crystal and molecular structure analysis of anti-3',4'-difluoro-2-hydroxyiminopropiophenone, which exhibits a twisted conformation due to the presence of fluorine atoms . This indicates that 2,4'-Difluorobenzophenone may also exhibit unique structural features due to the influence of the fluorine atoms on the benzene rings.
Chemical Reactions Analysis
Fluorinated aromatic compounds are known to participate in various chemical reactions. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol demonstrates the reactivity of such compounds in addition reactions . This suggests that 2,4'-Difluorobenzophenone could also undergo similar reactions, potentially leading to a variety of derivatives with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds can be determined using experimental techniques and quantum chemical calculations, as shown in the study of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid . These compounds exhibit specific vibrational and electronic transition properties, which can be studied using FT-IR, FT-Raman, UV spectroscopy, and computational methods. The presence of fluorine atoms significantly affects the electronic properties of the molecules, which is likely to be the case for 2,4'-Difluorobenzophenone as well.
Scientific Research Applications
Synthesis Methods and Applications
2,4'-Difluorobenzophenone is a significant fluorine-containing fine chemical product and pharmaceutical intermediate. Its synthesis methods include Fridel-Crafts alkylation hydrolysis, acylation methods, halogen substitution, diazotization oxidation, catalytic carbonylation, and more. These methods are crucial in producing high-performance polymers used in engineering plastics and membrane materials (Hen, 2014).
Polymerization Reactions and Thermal Properties
4,4'-Difluorobenzophenone is used in polycondensation reactions with other monomers to create polymers with excellent solubility and distinguished thermal properties. These polymers are potential materials for optical waveguides due to their refractive indices and thermal stability (Xiao et al., 2003).
Solubility and Thermodynamic Properties
The solubility of 4,4'-difluorobenzophenone in various solvents and its corresponding thermodynamic properties are essential for understanding its behavior in different chemical processes. This information aids in the purification, crystallization, recrystallization, and designing new synthetic routes for this compound (Li et al., 2020).
Electrochemical Reduction and Applications
Electrochemical studies on halogenated benzophenones, including difluorobenzophenones, reveal insights into their electroreduction mechanisms. These studies are crucial for developing novel electrochemical processes and understanding the behavior of these compounds in various chemical environments (Isse et al., 2002).
Impact on Liquid Crystal Properties
The addition of 4,4'-difluorobenzophenone to polymer-stabilized blue phase liquid crystals significantly affects their electro-optical and dielectric properties. Understanding these effects is vital for the development of advanced liquid crystal display technologies and other optical applications (Wu et al., 2017).
Polymer Synthesis and Stability
4,4'-Difluorobenzophenone is used in the synthesis of aromatic poly(ether ketone)s, which are known for their solubility in organic solvents and high thermal stability. These properties make them suitable for a range of industrial applications, particularly where high-performance materials are required (Kricheldorf & Bier, 1984).
Safety And Hazards
2,4’-Difluorobenzophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .
Relevant Papers The relevant papers on 2,4’-Difluorobenzophenone include a patent on a method for preparing high-purity 2,4’-Difluorobenzophenone . The method is characterized by its simplicity, environmental friendliness, low cost, high productive rate, and suitability for industrialized production .
properties
IUPAC Name |
(2-fluorophenyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFIWRPOVFNPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187788 | |
Record name | 2,4'-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4'-Difluorobenzophenone | |
CAS RN |
342-25-6 | |
Record name | 2,4′-Difluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4'-Difluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4'-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-difluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4'-DIFLUOROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YFK8V5BTE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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